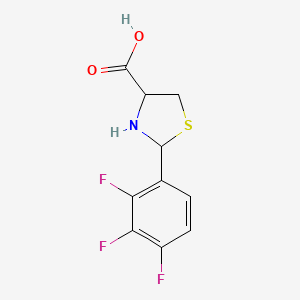

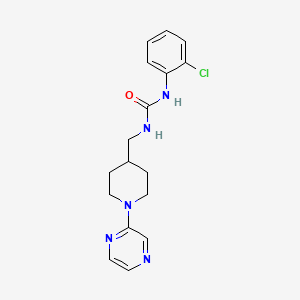

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

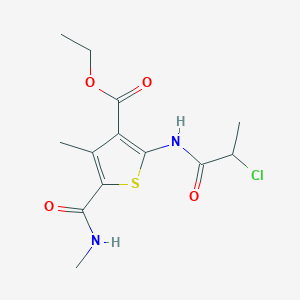

The compound "N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative that falls within the class of compounds known for their potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), a cobalamin-dependent enzyme that is over-expressed in certain breast and prostate tumor cells. MetS plays a crucial role in the transfer of a methyl group from methyltetrahydrofolate (MTHF) to homocysteine, producing methionine, which is then used for DNA synthesis, structural proteins, and enzymes in tumor cells .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from anthranilic acid and aryl isothiocyanates. The process includes the formation of 4-oxo-3,4-dihydroquinazolin-2-ylthio acetamides, which are structurally similar to the compound . The synthesis typically yields a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates and dipeptides that mimic the substructure of MTHF. These compounds are developed using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 4-oxo-3,4-dihydroquinazolin-2-ylthio moiety, which is essential for the inhibition of MetS. The molecular structures are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra. These methods ensure the correct assembly of the molecular framework and the presence of the desired functional groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to mimic the substructure of MTHF, allowing them to dock into the MTHF binding domain of MetS. The binding affinities of these inhibitors are calculated through molecular modeling studies, and their effectiveness is measured by comparing the free energies of binding to the IC50 values, which indicate the concentration required to inhibit MetS by 50% .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. The acetamide moiety, along with the dihydroquinazolinone and thioxothiazolidinone groups, contribute to the overall properties, such as solubility and reactivity. The cytotoxic activity of these compounds is evaluated against cancer cell lines, with one compound showing a high IC50 value of 20 µg/mL against the PC-3 cell line, indicating potent anti-cancer activity .

Applications De Recherche Scientifique

Antifungal and Antimicrobial Properties

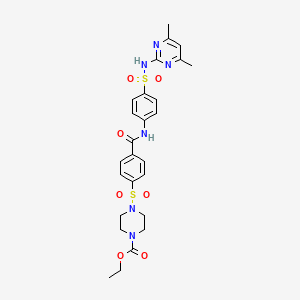

Research has shown that derivatives of N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have potential antifungal and antimicrobial applications. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species, highlighting their broad antifungal in vitro activity against various fungi species including molds and dermatophytes. This suggests a promising avenue for developing new antifungal therapies (Bardiot et al., 2015).

Another study on a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that most compounds in this series were active against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

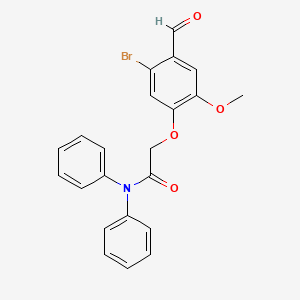

Antitumor Activity

Compounds related to N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have also been studied for their antitumor potential. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity with significant potency, suggesting their utility in cancer therapy (Al-Suwaidan et al., 2016).

Structural and Spectroscopic Studies

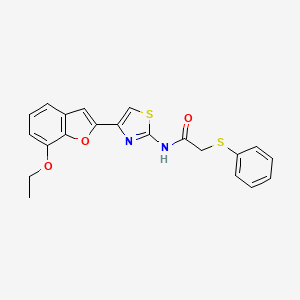

Structural aspects of related compounds have been explored to understand their properties better. For instance, the structural aspects of two amide-containing isoquinoline derivatives were studied, leading to insights into their potential applications based on their crystal structures and fluorescence properties (Karmakar et al., 2007).

Furthermore, a comprehensive structural and vibrational study on a related compound provided insights into its molecular structure, electrostatic potential, and nonlinear optical properties, contributing to a deeper understanding of its potential applications (El-Azab et al., 2016).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEDOFZNIQBZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)